molecular formula C12H17BF2N2O4 B13923493 4-(Difluoromethoxy)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-(Difluoromethoxy)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13923493
M. Wt: 302.08 g/mol
InChI Key: SWUDJNVTTVZNSB-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with difluoromethoxy, methoxy, and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, for example, can form covalent bonds with other molecules, facilitating cross-coupling reactions. The difluoromethoxy and methoxy groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo cross-coupling reactions and participate in oxidation and reduction processes makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C12H17BF2N2O4

Molecular Weight

302.08 g/mol

IUPAC Name

4-(difluoromethoxy)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C12H17BF2N2O4/c1-11(2)12(3,4)21-13(20-11)7-8(18-5)16-6-17-9(7)19-10(14)15/h6,10H,1-5H3

InChI Key

SWUDJNVTTVZNSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC(F)F)OC

Origin of Product

United States

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